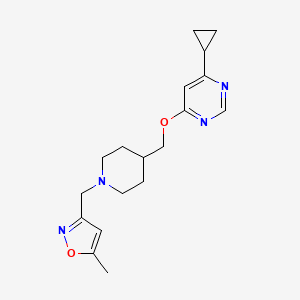

3-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole

Descripción

3-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole is a synthetically derived small molecule characterized by a pyrimidine core substituted with a cyclopropyl group, a piperidine scaffold, and a 5-methylisoxazole moiety. The cyclopropyl group may enhance metabolic stability, while the piperidine and isoxazole moieties contribute to spatial orientation and hydrogen-bonding interactions.

Propiedades

IUPAC Name |

3-[[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-13-8-16(21-24-13)10-22-6-4-14(5-7-22)11-23-18-9-17(15-2-3-15)19-12-20-18/h8-9,12,14-15H,2-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSWDEPOLOQYQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN2CCC(CC2)COC3=NC=NC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of this compound generally involves multi-step synthetic routes, incorporating reactions such as alkylation, cyclization, and functional group transformations For instance, the synthesis might begin with the formation of the 6-cyclopropylpyrimidine unit, followed by its attachment to a piperidin moiety through an oxymethyl linker

Alkylation: Requires strong bases such as sodium hydride (NaH) and alkyl halides.

Cyclization: Can be facilitated by catalysts like palladium on carbon (Pd/C).

Functional Group Transformations: Involving reagents such as lithium aluminum hydride (LiAlH4) for reductions or chromium trioxide (CrO3) for oxidations.

Industrial Production Methods: Industrially, the synthesis may be scaled up using continuous flow chemistry to enhance efficiency and yield. High-pressure reactors and automated systems could be employed to manage reaction parameters precisely, ensuring consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: The compound can undergo various chemical reactions including:

Oxidation: : Leading to the formation of more complex oxidized derivatives.

Reduction: : Resulting in partially or fully reduced products.

Substitution: : Involving nucleophilic or electrophilic reagents to replace specific groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include:

Oxidizing Agents: : Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: : Like sodium borohydride (NaBH4) and diisobutylaluminium hydride (DIBAL-H).

Substitution Reagents: : Including various halides and organometallics.

Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used. They often include:

Oxidized derivatives with additional functional groups.

Reduced forms with modified saturation levels.

Substitution products where original functional groups are replaced.

Aplicaciones Científicas De Investigación

The compound has a plethora of applications across different scientific disciplines:

Chemistry: : Studied for its unique structural properties and reactivity.

Biology: : Explored for its interaction with biological molecules and potential therapeutic uses.

Medicine: : Investigated for its pharmacological activities, including potential as an anti-inflammatory or anticancer agent.

Industry: : Considered for its role in the synthesis of advanced materials and pharmaceuticals.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions at the molecular level. Its structure allows it to bind to specific molecular targets, such as enzymes or receptors, altering their activity. The pathways involved often include modulation of enzymatic activities, interference with DNA/RNA synthesis, or disruption of cellular signaling processes.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and SAR Insights

The compound shares structural motifs with several bioactive molecules:

- Pyrimidine-based analogues : Compounds like dendalone 3-hydroxybutyrate () feature heterocyclic cores but lack the cyclopropyl and piperidine substituents. Comparative studies suggest that the cyclopropyl group in the target compound may reduce steric hindrance, improving binding to hydrophobic pockets compared to bulkier substituents .

- Piperidine-containing derivatives: Molecules such as 4-[(2-Ethoxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide () utilize piperidine or pyrazole scaffolds but differ in substitution patterns.

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Key Structural Features | Hypothesized Target* |

|---|---|---|---|

| 3-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole | C₁₉H₂₅N₃O₂ | Cyclopropyl-pyrimidine, piperidine, isoxazole | Kinases, GPCRs |

| Dendalone 3-hydroxybutyrate | Not specified | Pyrimidine core, hydroxybutyrate side chain | Marine metabolite targets |

| 4-[(2-Ethoxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C₁₇H₂₂N₄O₃ | Ethoxybenzoyl, pyrazole-carboxamide | Phosphodiesterases (PDEs) |

*Hypothesized based on structural motifs and literature precedents .

Activity Profiles and Target Prediction

Tools like SimilarityLab () enable rapid identification of commercially available analogues and activity consensus. For example:

- Target prediction : The pyrimidine and isoxazole motifs are associated with kinase inhibition (e.g., JAK2, EGFR) and GPCR modulation. In contrast, ethoxybenzoyl-containing analogues () are linked to PDE inhibition, highlighting divergent target profiles despite shared heterocyclic elements .

Actividad Biológica

The compound 3-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 355.4 g/mol. The compound features several key structural components:

| Property | Value |

|---|---|

| Molecular Formula | C20H25N3O3 |

| Molecular Weight | 355.4 g/mol |

| CAS Number | 2319720-45-9 |

| Structural Features | Cyclopropyl, Pyrimidine, Piperidine, Isoxazole |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the cyclopropyl and isoxazole moieties suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Potential Targets:

- Dopamine Transporter (DAT) : Similar compounds have shown inhibition of DAT, which can affect dopaminergic signaling.

- Serotonin Transporter (SERT) : The compound may also interact with SERT, influencing serotonergic pathways.

Structure-Activity Relationships (SAR)

Research indicates that modifications in the structural components can significantly affect the biological activity of the compound. For instance, variations in the piperidine ring or the substitution pattern on the isoxazole can enhance binding affinity to target receptors.

Biological Activity Data

Several studies have reported on the biological activities associated with this compound and its analogs:

| Study Reference | Activity Observed | IC50 Value (nM) | Target |

|---|---|---|---|

| DAT Inhibition | 7 - 43 | DAT | |

| Anti-obesity | Not specified | CB1 | |

| Anticancer | Not specified | Various Cancer Cells |

Case Studies

- Dopamine Transporter Inhibition : A study on related compounds demonstrated that modifications similar to those in this compound resulted in potent DAT inhibitors, suggesting a potential therapeutic role in treating conditions like cocaine addiction .

- Anti-obesity Effects : Another investigation highlighted compounds with similar structures as potential allosteric modulators for cannabinoid receptors, indicating a role in appetite regulation and obesity management .

- Anticancer Activity : Recent findings have shown promising anticancer effects against various cell lines for derivatives of this compound, emphasizing its potential in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.